molecular formula C19H25N2OS+ B1195081 Promethazine hydroxyethyl CAS No. 7647-63-4

Promethazine hydroxyethyl

Cat. No.: B1195081
CAS No.: 7647-63-4
M. Wt: 329.5 g/mol
InChI Key: PDSVTRQOBUIQBQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Hydroxyethylpromethazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Hydroxyethylpromethazine has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of phenothiazines and their derivatives.

    Biology: The compound’s antihistamine properties make it useful in studying allergic reactions and related biological processes.

    Medicine: Hydroxyethylpromethazine is used to develop new antihistamine drugs and to understand the mechanisms of existing ones.

    Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

Hydroxyethylpromethazine exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound involved in allergic reactions. The compound also has anticholinergic properties, which contribute to its effectiveness in treating allergy symptoms . The molecular targets and pathways involved include the histamine H1 receptor and the cholinergic system .

Comparison with Similar Compounds

Hydroxyethylpromethazine is structurally similar to other phenothiazines, such as promethazine and chlorpromazine. its unique hydroxyethyl group distinguishes it from these compounds and contributes to its specific pharmacological properties . Similar compounds include:

Hydroxyethylpromethazine’s unique structure allows it to have distinct pharmacological effects compared to these similar compounds .

Properties

IUPAC Name

2-hydroxyethyl-dimethyl-(1-phenothiazin-10-ylpropan-2-yl)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N2OS/c1-15(21(2,3)12-13-22)14-20-16-8-4-6-10-18(16)23-19-11-7-5-9-17(19)20/h4-11,15,22H,12-14H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSVTRQOBUIQBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)[N+](C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N2OS+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871861
Record name N-Hydroxyethylpromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7647-63-4
Record name N-Hydroxyethylpromethazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7647-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxyethylpromethazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007647634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyethylpromethazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13840
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Hydroxyethylpromethazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROMETHAZINE HYDROXYETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/571559SLAJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hydroxyethylpromethazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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